2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide
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Overview
Description
2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide is a complex organic compound that belongs to the class of thienopyrimidines and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the thiadiazole moiety. Key reagents used in these reactions include ethyl acetate, sulfur, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar thienopyrimidine cores, such as 2-amino-4-oxo-4H-thieno[3,2-d]pyrimidine.
Thiadiazoles: Compounds with similar thiadiazole moieties, such as 2-amino-1,3,4-thiadiazole.
Uniqueness
2-({3-Ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide is unique due to its combined thienopyrimidine and thiadiazole structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H17N5O2S4 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2S4/c1-3-19-11(21)10-8(5-6-23-10)15-13(19)24-7-9(20)16-12-17-18-14(25-12)22-4-2/h3-7H2,1-2H3,(H,16,17,20) |
InChI Key |
APQGPCSGOQVIEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=NN=C(S3)SCC |
Origin of Product |
United States |
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